

A Technical Guide to (4-Piperidinophenyl)methylamine: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: (4-Piperidinophenyl)methylamine

Cat. No.: B1363968

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Abstract

(4-Piperidinophenyl)methylamine, also known as 4-(Piperidin-1-yl)benzylamine, is a disubstituted aromatic compound featuring a piperidine ring and a methylamine group attached to a central phenyl core. This unique structural arrangement makes it a valuable and versatile building block in medicinal chemistry and materials science. The piperidine moiety is a common pharmacophore in centrally active agents, while the primary aminomethyl group provides a reactive handle for a wide array of chemical transformations. This guide provides an in-depth analysis of its chemical properties, a detailed, field-proven synthetic protocol, and an exploration of its applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

(4-Piperidinophenyl)methylamine is structurally defined by a piperidine ring N-substituted onto a toluene backbone, with an amine group on the methyl substituent. It is crucial to distinguish this compound from its isomer, [4-(Piperidinomethyl)phenyl]methylamine (CAS 91271-81-7), where the piperidine ring is linked to the phenyl ring via a methylene bridge.^[1] The direct N-aryl linkage in the title compound significantly influences its electronic properties and reactivity.

Caption: Chemical structure of **(4-Piperidinophenyl)methylamine**.

Table 1: Chemical Identifiers

Property	Value	Source
IUPAC Name	(4-(Piperidin-1-yl)phenyl)methanamine	[2]
CAS Number	214759-73-6	[3]
Molecular Formula	C12H18N2	[2] [3]
Molecular Weight	190.28 g/mol	[3]
SMILES	C1CCN(CC1)C2=CC=C(C=C2)CN	[2]
InChIKey	WROBJEHHXMLQDQP-UHFFFAOYSA-N	[2]

| Synonyms | 4-(1-Piperidyl)benzylamine, 4-(Piperidin-1-yl)benzylamine |[\[3\]](#) |

Physicochemical and Safety Data

The physicochemical properties of a compound are critical for designing experimental conditions, including solvent selection, purification strategies, and formulation.

Table 2: Physicochemical and Safety Properties

Property	Value	Source / Method
Physical State	Solid	
XlogP (predicted)	1.8	[2]
GHS Pictogram	GHS05 (Corrosion)	[3]
Signal Word	Danger	[3]
Hazard Statements	H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage.	[3]

| Precautionary Statements | P280, P301+P330+P331, P305+P351+P338, P310 |[\[3\]](#) |

Expert Insights on Handling and Storage

The corrosive nature of **(4-Piperidinophenyl)methylamine**, as indicated by its H314 hazard statement, mandates rigorous safety protocols.[\[3\]](#) All manipulations must be performed within a certified chemical fume hood. Personal protective equipment (PPE) is not optional; it must include chemical-resistant gloves (nitrile is often insufficient for prolonged contact with amines; butyl rubber or laminate gloves are recommended), a flame-retardant lab coat, and chemical splash goggles with a face shield.[\[4\]](#)[\[5\]](#)

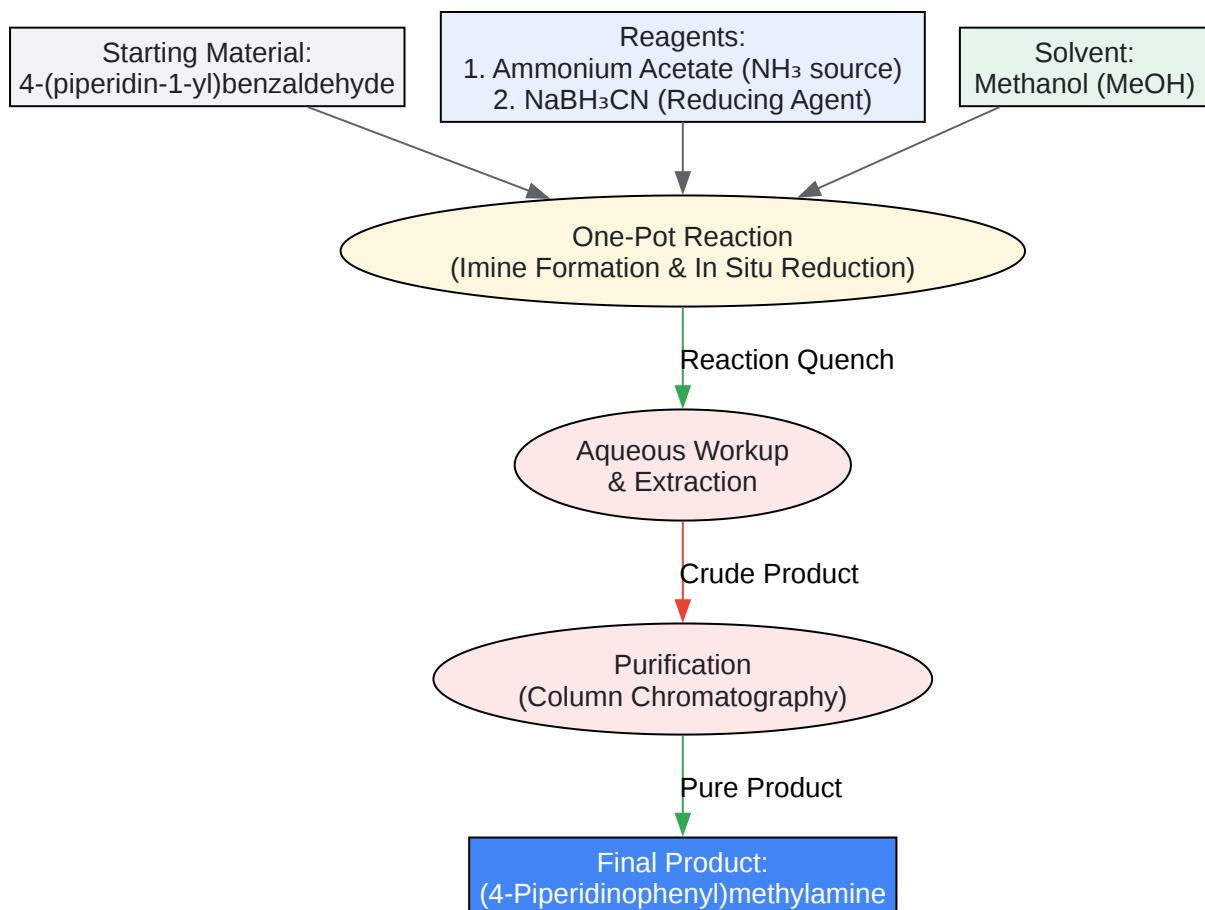
Storage: The compound should be stored in a cool, dry, well-ventilated area designated for corrosive materials.[\[4\]](#) It should be kept away from strong oxidizing agents and sources of ignition. Due to its amine functionalities, it is hygroscopic and sensitive to atmospheric CO₂; storage under an inert atmosphere (e.g., argon or nitrogen) is best practice to maintain purity.

Synthesis and Characterization

A reliable and scalable synthesis is paramount for utilizing this building block in research and development. While several routes are conceivable, reductive amination of the corresponding aldehyde offers a robust and high-yielding pathway. This method is a cornerstone of medicinal chemistry due to its operational simplicity and broad substrate scope.

Synthetic Workflow: Reductive Amination

The chosen strategy involves the one-pot reaction of 4-(piperidin-1-yl)benzaldehyde with an ammonia source to form an intermediate imine, which is then reduced *in situ* to the target primary amine. Sodium cyanoborohydride (NaBH₃CN) is an ideal reducing agent for this transformation because it is selective for the protonated imine over the starting aldehyde, minimizing side reactions.



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Caption: Workflow for the synthesis of **(4-Piperidinophenyl)methylamine**.

Experimental Protocol

Materials:

- 4-(piperidin-1-yl)benzaldehyde
- Ammonium acetate (NH₄OAc)

- Sodium cyanoborohydride (NaBH_3CN)
- Methanol (MeOH), anhydrous
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel (230-400 mesh)

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(piperidin-1-yl)benzaldehyde (1.0 eq) and ammonium acetate (10.0 eq). Dissolve the solids in anhydrous methanol (approx. 0.2 M concentration relative to the aldehyde).
 - Causality: Using a large excess of ammonium acetate drives the equilibrium towards imine formation, maximizing the concentration of the intermediate for reduction. Methanol is an excellent solvent for all reactants and the intermediate imine.
- Reduction: Stir the solution at room temperature for 1 hour to facilitate imine formation. Subsequently, add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
 - Causality: Portion-wise addition of the reducing agent controls the reaction rate and any potential exotherm. NaBH_3CN is stable in methanol but will react slowly with the solvent; its primary role is the rapid reduction of the in situ formed iminium ion.[\[6\]](#)
- Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed.
- Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO_3 solution until gas evolution ceases. Concentrate the mixture in vacuo to remove the methanol.

- Extraction: Partition the resulting aqueous residue between dichloromethane (DCM) and water. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.
 - Self-Validation: The basic wash with NaHCO_3 neutralizes any remaining acidic species and ensures the product is in its free-base form, which is more soluble in DCM than in water. A successful extraction isolates the product from inorganic salts.
- Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as 0-10% methanol in dichloromethane containing 1% triethylamine (TEA), is typically effective.
 - Causality: The addition of TEA to the eluent is critical. It deactivates the acidic sites on the silica gel, preventing the basic amine product from tailing or irreversibly binding to the stationary phase, thus ensuring a high-purity recovery.

Structural Characterization

The identity and purity of the final product must be confirmed.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (two doublets in the ~6.8-7.2 ppm region), a singlet for the benzylic $-\text{CH}_2-$ group (~3.8 ppm), and multiplets for the piperidine and $-\text{NH}_2$ protons.
- ^{13}C NMR: The carbon spectrum should display the expected number of signals, including a characteristic peak for the benzylic carbon around 45 ppm and signals for the aromatic and piperidine carbons.^[7]
- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a prominent $[\text{M}+\text{H}]^+$ ion at m/z 191.15, confirming the molecular weight of the compound.^[2]

Applications in Drug Discovery and Development

(4-Piperidinophenyl)methylamine is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate or scaffold. Its value lies in the combination of two key pharmacophores.

- The Piperidine Moiety: This saturated heterocycle is a privileged scaffold in medicinal chemistry, particularly for central nervous system (CNS) targets. Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for fine-tuning of receptor binding. Furthermore, the basic nitrogen can be protonated at physiological pH, aiding in solubility and forming key ionic interactions with biological targets.^[8]
- The Primary Amine Handle: The benzylic primary amine is a versatile functional group for synthetic elaboration. It readily participates in a variety of reactions, including:
 - Amide and Sulfonamide Formation: Acylation with acid chlorides or sulfonyl chlorides to explore structure-activity relationships (SAR).
 - Secondary/Tertiary Amine Synthesis: Further reductive amination or N-alkylation to introduce additional diversity.
 - Urea and Thiourea Synthesis: Reaction with isocyanates or isothiocyanates to build libraries targeting various enzyme families.

This dual functionality allows drug discovery teams to rapidly generate diverse libraries of compounds from a common core, accelerating the hit-to-lead optimization process.

Conclusion

(4-Piperidinophenyl)methylamine is a high-value chemical building block whose utility is rooted in its straightforward synthesis and the strategic placement of its dual functional groups. A comprehensive understanding of its chemical properties, handling requirements, and synthetic methodologies, as outlined in this guide, empowers researchers to leverage its full potential in the rational design of novel small molecules for pharmaceutical and materials science applications.

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